molecular formula C21H16N4O3S2 B2973997 N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 899991-05-0

N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2973997
CAS No.: 899991-05-0
M. Wt: 436.5
InChI Key: IVASAOMOCAXRHQ-UHFFFAOYSA-N
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Description

N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H16N4O3S2 and its molecular weight is 436.5. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities The synthesis and evaluation of N-benzyl-substituted acetamide derivatives, including molecules structurally related to N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide, have revealed significant Src kinase inhibitory and anticancer activities. These compounds, specifically designed to modify the pyridine ring and N-benzyl substitution, have shown to inhibit the proliferation of human colon carcinoma, breast carcinoma, and leukemia cells. For instance, a 4-fluorobenzylthiazolyl derivative exhibited notable inhibition in the proliferation of BT-20 and CCRF cells at a concentration of 50 μM, highlighting the potential therapeutic applications of these compounds in cancer treatment (Fallah-Tafti et al., 2011).

Antimicrobial Activity Research on new heterocycles incorporating the antipyrine moiety, related to this compound, has indicated their potential as antimicrobial agents. The synthesized compounds have been characterized and evaluated for their antimicrobial properties, demonstrating efficacy in this domain. This suggests the role of such chemical structures in developing new antimicrobial agents (Bondock et al., 2008).

Heterocyclic Synthesis and Application The chemical synthesis of compounds related to this compound has shown the formation of various heterocyclic compounds, including pyrido[1,2-a][1,3,5]triazin-2-one derivatives. These findings contribute to the broader understanding of heterocyclic chemistry and its application in the synthesis of novel compounds with potential biological and pharmacological activities (Zaleska et al., 2004).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors Investigations into the structure-activity relationships of PI3K/mTOR dual inhibitors have included derivatives of this compound. These studies aim to improve metabolic stability and elucidate the impact of molecular modifications on pharmacological efficacy. This research provides valuable insights into the development of more stable and potent inhibitors targeting cancer pathways (Stec et al., 2011).

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c26-20(14-29-17-6-2-1-3-7-17)24(13-15-5-4-10-22-12-15)21-23-18-9-8-16(25(27)28)11-19(18)30-21/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVASAOMOCAXRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.